molecular formula C9H7F3N2O3 B2371866 4-[2-(Trifluoroacetyl)hydrazino]benzoic acid CAS No. 226412-59-5

4-[2-(Trifluoroacetyl)hydrazino]benzoic acid

Cat. No.: B2371866
CAS No.: 226412-59-5
M. Wt: 248.161
InChI Key: PKQXKODPYNMWBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trifluoroacetyl)hydrazino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with trifluoroacetic anhydride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoroacetyl)hydrazino]benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[2-(Trifluoroacetyl)hydrazino]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoroacetyl)hydrazino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with proteins, altering their structure and function. This interaction is crucial in proteomics research, where the compound is used to study protein modifications and interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[2-(Trifluoroacetyl)hydrazino]benzoic acid include:

Uniqueness

This compound is unique due to its trifluoroacetyl hydrazino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research applications, particularly in proteomics .

Properties

IUPAC Name

4-[2-(2,2,2-trifluoroacetyl)hydrazinyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O3/c10-9(11,12)8(17)14-13-6-3-1-5(2-4-6)7(15)16/h1-4,13H,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQXKODPYNMWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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